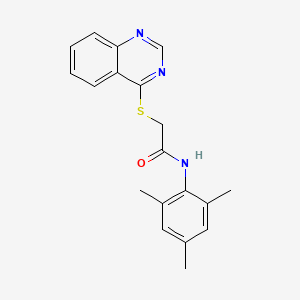

2-quinazolin-4-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

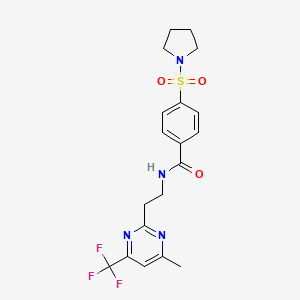

The molecular structure of 2-quinazolin-4-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide consists of a quinazoline core with a sulfanyl group attached to the 4-position of the quinazoline ring. The sulfanyl group is further connected to an acetamide group, which carries a 2,4,6-trimethylphenyl moiety.科学的研究の応用

Anticancer Applications

Quinazoline derivatives, including structures similar to 2-quinazolin-4-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide, are extensively explored for their anticancer properties. These compounds inhibit the epidermal growth factor receptor (EGFR) and other kinase targets, showing promise in cancer treatment. The development of novel quinazoline compounds as anticancer drugs continues to be a vibrant area of research due to their effectiveness against various cancer types, including their potential to inhibit both wild-type and mutated EGFRs. The structural diversity and wide range of proteins targeted by these compounds underline their significance in the development of cancer therapies (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

Pharmacokinetic and Toxicological Insights

Quinapril, a related quinazoline derivative, has been studied for its pharmacodynamic and pharmacokinetic properties. It is an orally active angiotensin-converting enzyme (ACE) inhibitor that shows potent and specific interruption of angiotensin I to angiotensin II conversion. Quinapril's pharmacokinetic profile includes rapid oral absorption and extensive distribution to most tissues except the brain, making it effective for hypertension and congestive heart failure treatment. This highlights the potential of quinazoline derivatives for cardiovascular disease management, with quinapril serving as a model for understanding the pharmacokinetics and safety profiles of related compounds (Kaplan, Taylor, Olson, & Andrews, 1989).

Optoelectronic Material Development

Quinazoline derivatives are not limited to pharmaceutical applications; they also find uses in the development of optoelectronic materials. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This underscores the versatility of quinazoline derivatives beyond medicinal chemistry, demonstrating their potential in materials science and engineering (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

作用機序

While the specific mechanism of action for 2-quinazolin-4-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide is not mentioned in the search results, quinazoline derivatives have been studied for their potential antitumor activities . For instance, some quinazoline derivatives have shown considerable antiproliferative activity against various human cancer cell lines .

特性

IUPAC Name |

2-quinazolin-4-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-12-8-13(2)18(14(3)9-12)22-17(23)10-24-19-15-6-4-5-7-16(15)20-11-21-19/h4-9,11H,10H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITFOHYHWMWETA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2463939.png)

![N-[3-(4-Fluorophenyl)oxetan-3-yl]prop-2-enamide](/img/structure/B2463941.png)

![N-(2-fluorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2463944.png)

![(E)-4-(Dimethylamino)-N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]but-2-enamide](/img/structure/B2463945.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2463951.png)

![(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine](/img/structure/B2463960.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2463961.png)